molecular formula C9H7N B1297842 2-Phenylacrylonitrile

2-Phenylacrylonitrile

Cat. No.: B1297842
M. Wt: 129.16 g/mol
InChI Key: RLFXJQPKMZNLMP-UHFFFAOYSA-N
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Description

. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a phenyl group attached to an acrylonitrile moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylacrylonitrile can be synthesized through several methods. One common method involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by dehydration to yield the desired product . Another method involves the reaction of benzyl chloride with sodium cyanide, followed by dehydrohalogenation .

Industrial Production Methods

Industrial production of atroponitrile typically involves the reaction of benzyl chloride with sodium cyanide under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance the yield and purity of the product .

Comparison with Similar Compounds

2-Phenylacrylonitrile is similar to other nitrile compounds such as acrylonitrile and benzonitrile. it is unique due to the presence of both a phenyl group and an acrylonitrile moiety, which imparts distinct chemical and physical properties .

List of Similar Compounds

    Acrylonitrile: CH₂=CH-CN

    Benzonitrile: C₆H₅-CN

    Phenylacetonitrile: C₆H₅-CH₂-CN

This compound’s unique structure makes it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C9H7N

Molecular Weight

129.16 g/mol

IUPAC Name

2-phenylprop-2-enenitrile

InChI

InChI=1S/C9H7N/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1H2

InChI Key

RLFXJQPKMZNLMP-UHFFFAOYSA-N

Canonical SMILES

C=C(C#N)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-alkoxycarbonyl-1-phenylethylene; 1,1-dialkoxycarbonyl-2-ethylethylene; 1,1-dialkoxycarbonyl-2-phenylethylene, 1,1-dialkoxycarbonyl-2,2-dimethylethylene; 1,1-dialkoxycarbonylmethylethylene; 9-methylenexanthene; 9-methylenethioxanthene, 9-methylene-10-H-acridine and mixtures of two or more thereof.
[Compound]
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1-alkoxycarbonyl-1-phenylethylene
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1,1-dialkoxycarbonyl-2-ethylethylene
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1,1-dialkoxycarbonyl-2-phenylethylene
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1,1-dialkoxycarbonyl-2,2-dimethylethylene
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1,1-dialkoxycarbonylmethylethylene
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Synthesis routes and methods II

Procedure details

Phenylacetonitrile (117 g, 1.0 mol), 37% formaldehyde solution 85 g, 1.0 mole of formaldehyde), ethanol (100 ml), and 40% benzyltrimethylammonium hydroxide (Triton B) (2 ml) were mixed in a 500 ml 3-necked round-bottomed glass flask equipped with a magnetic stirrer, water-cooled condenser and thermometer. A static atmosphere of argon was maintained throughout the course of the reaction. The reaction mixture was mixed and heated to reflux temperature whereupon the heat of reaction was sufficient to maintain the reaction without external heating. After ten minutes the mixture had formed two layers. It was cooled and the top layer containing mostly alcohol and water was separated. The lower viscous yellow layer was dissolved in acetone and charged to a distillation flask together with 0.1 g hydroquinone. Distillation under reduced pressure yielded 30 g of a water-white distillate boiling at 95°-100°/1.0 mm Hg (23 percent of theory). 1H NMR: (CDCl3, TMS), δ7.0 (S, 5H), 6.1, 5.85 (s, s, 2 H).
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117 g
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85 g
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100 mL
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2 mL
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alcohol
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